1-Cyclopropylpropane-1-sulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Versatile Intermediates in Modern Organic Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group attached to a chlorine atom. They are highly valued in modern organic chemistry due to their reactivity as powerful electrophiles. wikipedia.org This reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom susceptible to nucleophilic attack and the chloride a good leaving group. wikipedia.org
This inherent reactivity allows sulfonyl chlorides to participate in a wide array of chemical transformations. magtech.com.cn They are most commonly employed in the synthesis of sulfonamides through reaction with primary or secondary amines and sulfonate esters via reaction with alcohols. wikipedia.orgsigmaaldrich.cn These reactions are fundamental in medicinal chemistry, as the resulting sulfonamide and sulfonate groups are key components in a multitude of therapeutic agents. sigmaaldrich.cn Beyond these classical applications, sulfonyl chlorides serve as precursors to sulfones, sulfenes, and can be used in Friedel-Crafts reactions to form carbon-sulfur bonds. wikipedia.org Their utility also extends to their role as protecting groups for amines and alcohols. The broad utility of sulfonyl chlorides cements their status as indispensable intermediates in the synthesis of complex organic molecules, agrochemicals, and materials. magtech.com.cn
Structural Features and Synthetic Utility of the Cyclopropyl (B3062369) Moiety in Chemical Compounds
The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif that imparts unique properties to organic molecules. iris-biotech.descientificupdate.com Its compact and rigid nature introduces conformational constraints that can be highly beneficial in drug design, helping to lock a molecule into a bioactive conformation for optimal interaction with a biological target. iris-biotech.deacs.org The C-C bonds within the cyclopropane (B1198618) ring exhibit enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes. acs.orgnih.gov
Overview of 1-Cyclopropylpropane-1-sulfonyl chloride as a Key Building Block
This compound is an organic compound that integrates the reactive sulfonyl chloride group with a propyl chain bearing a cyclopropyl substituent at the first carbon. While specific, detailed research on this exact molecule is not extensively available in peer-reviewed literature, its structure allows for a scientifically grounded projection of its utility as a key building block in organic synthesis.
The molecule's reactivity is primarily dictated by the sulfonyl chloride group, which can be expected to undergo the typical reactions of alkanesulfonyl chlorides. tandfonline.comacs.org These include nucleophilic substitution reactions with a wide range of nucleophiles. acs.org The presence of the cyclopropyl group adjacent to the sulfonyl chloride function is likely to influence the reactivity and the properties of the resulting products.
The key value of this compound as a building block lies in its ability to introduce the cyclopropylpropyl-sulfonyl motif into a target molecule in a single step. This is particularly relevant in the synthesis of novel pharmaceutical and agrochemical candidates, where the unique steric and electronic properties of the cyclopropyl group can be exploited to enhance biological activity and optimize physicochemical properties. acs.orgnih.gov The propyl chain provides a flexible linker, while the cyclopropyl group offers a rigid, metabolically stable component. iris-biotech.de
To provide a contextual understanding of its likely physical properties, the following table compares the known properties of the closely related compounds, Cyclopropanesulfonyl chloride and 1-Propanesulfonyl chloride.
| Property | Cyclopropanesulfonyl chloride | 1-Propanesulfonyl chloride | This compound (Predicted) |
|---|---|---|---|
| CAS Number | 139631-62-2 chemicalbook.com | 10147-36-1 nih.gov | Not available |
| Molecular Formula | C₃H₅ClO₂S chemicalbook.com | C₃H₇ClO₂S nih.gov | C₆H₁₁ClO₂S |
| Molecular Weight | 140.59 g/mol chemicalbook.com | 142.60 g/mol nih.gov | ~182.68 g/mol |
| Boiling Point | 60 °C / 2 mmHg chemicalbook.com | 78-79 °C / 15 mmHg | Higher than analogs due to increased mass |
| Density | 1.38 g/mL at 25 °C chemicalbook.com | 1.267 g/mL at 25 °C | Likely between 1.2 and 1.4 g/mL |
The synthesis of sulfonamides and sulfonate esters from this compound would proceed via standard protocols, reacting the sulfonyl chloride with the desired amine or alcohol, typically in the presence of a non-nucleophilic base to quench the HCl byproduct. The resulting compounds would be of significant interest for biological screening, given the proven importance of both the sulfonamide and cyclopropyl functionalities in drug discovery. sigmaaldrich.cn
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11ClO2S |
|---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
1-cyclopropylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-2-6(5-3-4-5)10(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
GKUVPKVRNMVTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Applications of 1 Cyclopropylpropane 1 Sulfonyl Chloride in Synthetic Chemistry and Materials Science
Utility as a Versatile Building Block for Complex Molecules
The inherent structural features of 1-Cyclopropylpropane-1-sulfonyl chloride—namely the reactive sulfonyl chloride moiety and the strained cyclopropyl (B3062369) ring—suggest its potential as a valuable building block in the synthesis of complex organic molecules. The sulfonyl chloride group serves as a highly reactive electrophilic site, susceptible to nucleophilic attack by a wide range of compounds including amines, alcohols, and organometallic reagents. This reactivity allows for the facile introduction of the cyclopropylpropylsulfonyl group into various molecular scaffolds.
The presence of the cyclopropane (B1198618) ring is of particular interest. Cyclopropane rings are known to impart unique conformational constraints and electronic properties to molecules. Incorporating this motif can influence a molecule's biological activity, metabolic stability, and physicochemical properties. Therefore, this compound could theoretically serve as a key reagent for introducing this desirable structural unit.
Table 1: Potential Nucleophilic Partners for this compound
| Nucleophile Class | Resulting Functional Group | Potential Application Area |
| Primary/Secondary Amines | Sulfonamides | Medicinal Chemistry, Agrochemicals |
| Alcohols/Phenols | Sulfonate Esters | Protecting Groups, Leaving Groups |
| Organometallic Reagents | Sulfones | Medicinal Chemistry |
| Thiols | Thiosulfonates | Organic Synthesis |
Intermediate in the Synthesis of Functionally Diverse Organic Compounds
Based on the known chemistry of sulfonyl chlorides, this compound can be postulated as a key intermediate in the synthesis of a variety of organic compounds.
Preparation of Sulfonylureas
Sulfonylureas are a class of compounds with significant applications, most notably as antidiabetic agents. The general synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. Consequently, this compound could be a precursor to a novel class of sulfonylureas. The synthetic route would first involve the conversion of the sulfonyl chloride to the corresponding sulfonamide, 1-cyclopropylpropane-1-sulfonamide, by reaction with ammonia. This sulfonamide could then be reacted with various isocyanates to yield the target sulfonylureas.
Table 2: Hypothetical Synthesis of 1-Cyclopropylpropane-1-sulfonylurea Derivatives
| Isocyanate Reactant (R-N=C=O) | Resulting Sulfonylurea Product |
| Phenyl isocyanate | N-(phenylcarbamoyl)-1-cyclopropylpropane-1-sulfonamide |
| n-Butyl isocyanate | N-(butylcarbamoyl)-1-cyclopropylpropane-1-sulfonamide |
| Cyclohexyl isocyanate | N-(cyclohexylcarbamoyl)-1-cyclopropylpropane-1-sulfonamide |
Synthesis of Thioethers
The synthesis of thioethers from sulfonyl chlorides is a well-established transformation in organic chemistry. nih.gov Various methods have been developed, often involving reductive coupling reactions. For instance, sulfonyl chlorides can be reduced in the presence of a thiol or an alcohol to form the corresponding thioether. nih.gov Applying this methodology to this compound would provide a route to cyclopropylpropyl thioethers. These compounds could be of interest in materials science and as synthetic intermediates.
Conversion of Carboxylic Acids to Alcohols
While not a direct conversion, sulfonyl chlorides can be utilized in multi-step procedures for the reduction of carboxylic acids to alcohols. One potential pathway involves the conversion of the carboxylic acid to an activated ester or mixed anhydride, which is then reduced. A more direct, albeit less common, conceptual pathway could involve the formation of a sulfonate ester from the carboxylic acid, which would then be subjected to reduction. However, there is no specific literature precedent for the use of this compound in this context.
Contribution to the Synthesis of Cyclopropane-Containing Molecular Scaffolds
The cyclopropane moiety is a highly sought-after structural motif in medicinal chemistry due to its unique stereoelectronic properties. This compound could serve as a valuable reagent for the introduction of a cyclopropyl-containing side chain.
Computational and Theoretical Investigations on 1 Cyclopropylpropane 1 Sulfonyl Chloride and Analogues
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the localization of minima (reactants, intermediates, products) and saddle points (transition states), providing a quantitative understanding of reaction mechanisms and kinetics. For reactions involving 1-cyclopropylpropane-1-sulfonyl chloride, these studies can elucidate pathways such as nucleophilic substitution at the sulfur center or reactions involving the α-proton and the adjacent cyclopropyl (B3062369) ring. dntb.gov.uaresearchgate.net
The deprotonation of the carbon adjacent to the sulfonyl group (the α-carbon) generates an α-sulfonyl carbanion. The stability and geometry of this intermediate are critical to understanding the reactivity of the parent compound. Computational studies on analogous α-sulfonyl carbanions reveal that the anionic carbon atom typically adopts a pyramidal, rather than planar, geometry. lookchem.comresearchgate.net The stability of this carbanion is significantly influenced by the substituents.
The sulfonyl group itself is a powerful carbanion-stabilizing group due to strong negative hyperconjugation and electrostatic interactions. researchgate.net In the case of the carbanion derived from this compound, the adjacent cyclopropyl group provides an additional, potent mode of stabilization. The carbon-carbon bonds of a cyclopropane (B1198618) ring possess significant p-character and are often described in terms of Walsh orbitals. echemi.comresearchgate.net These "bent bonds" can effectively overlap with the p-orbital containing the lone pair of the adjacent carbanion, delocalizing the negative charge in a manner analogous to resonance. quora.com This phenomenon, sometimes called "dancing resonance," explains the exceptional stability of species like the cyclopropylmethyl carbocation and is similarly effective in stabilizing an adjacent carbanion. echemi.comquora.com
Computational models can quantify this stabilizing effect. Isodesmic reactions, where the number and type of bonds are conserved, are often used to calculate stabilization energies. By comparing the energy of the cyclopropyl-substituted carbanion to a reference carbanion (e.g., one with an isopropyl group), the stabilizing contribution of the cyclopropyl ring can be determined. bohrium.comresearchgate.net
| Carbanion Structure | Calculated Pyramidalization Angle at Cα (degrees) | Calculated Stabilization Energy (kcal/mol) | Key Stabilizing Factors |
|---|---|---|---|
| CH3-CH(-)-SO2Cl | ~115-120 | Baseline | Inductive Effect, Negative Hyperconjugation |
| (CH3)2CH-CH(-)-SO2Cl | ~114-119 | ~2-4 | Inductive Effect, Negative Hyperconjugation |
| cPr-CH(-)-SO2Cl (analogous to target) | ~110-115 (Slightly more planar) | ~10-14 | Negative Hyperconjugation, Cyclopropyl Conjugation (Walsh Orbitals) |
Note: Data are representative values based on principles from computational studies of analogous systems. Actual values would require specific DFT calculations on the target molecule.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital-orbital interactions within a molecule. researchgate.net In the α-sulfonyl carbanion derived from this compound, a key stabilizing interaction is negative hyperconjugation. This involves the donation of electron density from the filled non-bonding orbital of the carbanionic carbon (n) into the empty anti-bonding orbitals (σ) of the adjacent sulfur-oxygen bonds. researchgate.net This n → σ interaction delocalizes the negative charge onto the electronegative oxygen atoms, significantly stabilizing the carbanion.
| Interaction Type | Donor Orbital | Acceptor Orbital | Calculated Interaction Energy (E(2), kcal/mol) | Consequence |
|---|---|---|---|---|
| Negative Hyperconjugation | n(Cα) (Lone Pair) | σ(S-O) | High (>15) | Strong carbanion stabilization; charge delocalization to oxygen atoms. |
| Cyclopropyl Conjugation | Walsh Orbital (C-C) | p(Cα) (Lone Pair) | Moderate (~5-10) | Additional charge delocalization and stabilization. |
| Anomeric Effect | n(O) | σ(S-Cα) | Low (~1-3) | Minor influence on C-S bond properties. |
Note: E(2) values are illustrative and based on general NBO analyses of similar functional group interactions.
Prediction and Correlation of Reactivity and Selectivity in Cyclopropyl Systems
Computational chemistry is a valuable tool for predicting the reactivity and selectivity of complex molecules. nih.govrsc.org For this compound, theoretical models can predict the most likely reaction outcomes under various conditions. For example, the reaction with a nucleophile could proceed via an SN2-type mechanism at the sulfur atom. dntb.gov.uaresearchgate.net DFT calculations can determine the activation energy barrier for this process by locating the corresponding transition state.
Furthermore, the presence of the cyclopropyl group introduces alternative reaction pathways. Under certain conditions, particularly if a cationic intermediate is formed, the cyclopropane ring can undergo rearrangement or ring-opening. Computational modeling can compare the energy barriers for nucleophilic attack at sulfur versus those for reactions involving the ring, thereby predicting which pathway is kinetically favored. chemrxiv.org These predictive models can be refined by including solvent effects using methods like the Polarizable Continuum Model (PCM). By correlating calculated properties (e.g., activation energies, atomic charges, orbital energies) with experimental observations for a series of related compounds, quantitative structure-activity relationships (QSAR) can be developed to predict the behavior of new analogues. chemrxiv.org
In Silico Design of Novel Transformations and Catalysts
Beyond predicting the behavior of existing reactions, computational chemistry enables the in silico design of new synthetic methods and catalysts. mdpi.com For a substrate like this compound, one could computationally screen a library of potential catalysts for a desired transformation. For instance, if a selective C-S bond cleavage is desired, different transition metal catalysts could be modeled to find one that lowers the activation energy for this specific pathway without promoting unwanted side reactions like ring-opening.
The process involves:
Hypothesizing a catalytic cycle: Proposing a plausible mechanism for a catalyst-mediated transformation.
Calculating energetics: Using DFT to calculate the energies of all intermediates and transition states in the proposed cycle.
Modifying the catalyst: Systematically altering the ligands or metal center of the catalyst in silico and recalculating the energetics to find a structure that minimizes the energy of the rate-determining transition state.
This approach can accelerate the discovery of new reactions and highly efficient, selective catalysts, reducing the need for extensive empirical screening in the laboratory. For example, theoretical calculations could guide the design of a Lewis acid catalyst that coordinates to the sulfonyl oxygens, activating the S-Cl bond for nucleophilic attack while sterically shielding the cyclopropyl group from interaction.
Future Directions and Emerging Research Paradigms
Development of Sustainable and Environmentally Benign Synthetic Protocols
Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorine gas or chlorosulfonic acid, posing significant environmental and safety challenges. mdpi.com Future research will prioritize the development of green and sustainable protocols for the synthesis of 1-Cyclopropylpropane-1-sulfonyl chloride, moving away from these problematic reagents.
A promising avenue involves the oxidative chlorination of thiol or disulfide precursors using milder, safer, and more environmentally friendly reagents. organic-chemistry.orgorganic-chemistry.org Methods utilizing N-chlorosuccinimide (NCS) or common household bleach (sodium hypochlorite) have been successfully developed for a range of alkanesulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org These protocols often proceed under mild conditions, are operationally simple, and avoid the use of toxic inputs. organic-chemistry.org For example, a robust method involves the preparation of an S-alkylisothiourea salt from the corresponding alkyl halide and thiourea (B124793), followed by oxidative chlorosulfonation with NCS or bleach. organic-chemistry.orgresearchgate.net This approach is not only safer but also highly efficient and scalable. organic-chemistry.orgorganic-chemistry.org
Another green strategy employs oxone in conjunction with a chloride source (e.g., KCl) in water, representing a significant advancement in sustainable chemistry by using an inexpensive, stable oxidant in an aqueous medium. rsc.org The development of such protocols for this compound would reduce waste, improve safety, and align with the principles of green chemistry. researchgate.netrsc.org A key advantage of these modern methods is the potential for simplified purification, often avoiding the need for chromatography. organic-chemistry.org
| Method | Key Reagents | Typical Conditions | Key Advantages |
|---|---|---|---|
| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Harsh, excess reagent | Established industrial method |
| NCS-mediated Synthesis | N-Chlorosuccinimide (NCS), Acid | Mild (10-20°C), MeCN/HCl | Avoids hazardous reagents, recyclable byproduct. organic-chemistry.orgresearchgate.net |
| Bleach-mediated Synthesis | Sodium Hypochlorite (NaOCl), Acid | Controlled temperature, biphasic | Economical, atom-economic, high yields. organic-chemistry.org |
| Oxone-based Synthesis | Oxone, KCl | Room temperature, Water | Uses water as solvent, rapid reaction. rsc.org |
Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis offers a powerful tool to enhance the efficiency, reactivity, and selectivity of reactions involving sulfonyl chlorides. Future research on this compound will likely focus on developing novel catalytic systems to access new chemical transformations.
A major area of innovation is the use of photoredox catalysis. nih.gov Visible-light-mediated reactions can generate sulfonyl radicals from sulfonyl chlorides under exceptionally mild conditions. bohrium.comresearchgate.net This approach enables a variety of transformations, such as the hydrosulfonylation of alkenes and alkynes, providing direct access to complex sulfone-containing molecules that are valuable in medicinal chemistry. nih.gov Applying this technology to this compound would allow for its efficient addition across unsaturated bonds, creating structurally diverse products. nih.govbohrium.com
Furthermore, transition-metal catalysis could unlock novel C-H functionalization reactions. While many existing methods for C-H sulfonylation are tailored for aryl sulfonyl chlorides, the development of catalysts capable of activating unactivated C-H bonds for reaction with alkyl sulfonyl chlorides like this compound is an active area of research. nih.govacs.org Success in this area would provide a highly atom-economical method for directly forging C-S bonds, bypassing the need for pre-functionalized substrates.
| Catalytic System | Reaction Type | Potential Application for this compound | Advantages |
|---|---|---|---|
| Visible-Light Photoredox | Radical Addition | Hydrosulfonylation of alkenes/alkynes. nih.gov | Mild conditions, high functional group tolerance, uses light as energy source. |
| Copper Catalysis | Decarboxylative Sulfonylation | Synthesis of sulfonamides from carboxylic acids. princeton.edu | Uses readily available starting materials. |
| Transition-Metal Catalysis (e.g., Pd, Ni) | Cross-Coupling / C-H Activation | Direct sulfonylation of (hetero)arenes. | High atom economy, direct functionalization. |
Expansion of the Reaction Scope for this compound
The unique structural features of this compound—namely the reactive sulfonyl chloride group and the strained cyclopropane (B1198618) ring—offer fertile ground for expanding its synthetic applications. nih.gov
As a precursor to sulfonyl radicals, its utility in radical cascade reactions is a key area for future exploration. researchgate.net Visible-light-induced sulfonylation-cyclization of dienes could provide a pathway to complex sulfonylated heterocyclic compounds. researchgate.net Such reactions are powerful because they can build molecular complexity rapidly from simple starting materials.
The reactivity of the cyclopropane ring itself presents another frontier. researchgate.net While cyclopropyl (B3062369) sulfonyl chlorides are often used in reactions where the ring remains intact to form sulfonamides for medicinal chemistry applications, conditions could be developed to promote selective ring-opening. google.com Electrophilic activation of the cyclopropane, potentially assisted by the electron-withdrawing sulfonyl group, could enable reactions with a range of nucleophiles, leading to difunctionalized products that would otherwise be difficult to access. nih.govnih.gov
Finally, its role as a versatile electrophile in reactions with various nucleophiles (amines, alcohols, carbanions) will continue to be a mainstay of its utility. magtech.com.cn The development of one-pot procedures, for instance, converting carboxylic acids directly into sulfonamides via in situ formation of the sulfonyl chloride, represents a significant step forward in synthetic efficiency. princeton.edu
| Reaction Class | Key Reagents/Conditions | Potential Product Class |
|---|---|---|
| Nucleophilic Substitution | Amines, Alcohols, Phenols | Sulfonamides, Sulfonate Esters. |
| Radical Hydrosulfonylation | Alkenes, Alkynes, Photoredox Catalyst. nih.gov | Alkyl/Vinyl Sulfones. |
| Radical Cascade Cyclization | Dienes, Photoredox Catalyst. researchgate.net | Sulfonylated Heterocycles. |
| Cyclopropane Ring-Opening | Lewis Acids, Nucleophiles. researchgate.net | γ-functionalized Sulfones. |
Integration with Continuous Flow and Automated Synthesis Technologies
The integration of advanced manufacturing technologies like continuous flow chemistry and automated synthesis represents a paradigm shift from traditional batch processing. These technologies are particularly well-suited for the synthesis and handling of reactive intermediates like sulfonyl chlorides. mdpi.comrsc.org
The synthesis of sulfonyl chlorides is often highly exothermic and can involve the evolution of corrosive gases, making large-scale batch production challenging and hazardous. mdpi.comnih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, significantly improving the safety and reproducibility of these processes. rsc.orgchemrxiv.org A flow protocol for this compound could enable higher throughput and a smaller reactor footprint. rsc.org For instance, a system using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidant in a flow reactor has been shown to be effective for general sulfonyl chloride synthesis with short residence times. rsc.orgresearchgate.net
Furthermore, automation can be integrated into these flow systems to create a fully autonomous manufacturing platform. mdpi.com Real-time monitoring of reaction progress using inline analytical techniques (e.g., HPLC, IR spectroscopy) coupled with automated feedback loops can ensure consistent product quality and optimize process conditions on the fly. mdpi.comresearchgate.net This approach not only improves efficiency and safety but also facilitates scalable, on-demand production of this compound and its derivatives. mdpi.com
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Poor (surface area to volume ratio decreases on scale-up) | Excellent (high surface area to volume ratio). nih.govchemrxiv.org |
| Safety | Risk of thermal runaway, handling of large quantities of hazardous materials. mdpi.com | Enhanced safety, small reaction volumes, better control of exotherms. rsc.org |
| Scalability | Difficult, often requires re-optimization. | Straightforward (running the system for a longer time). |
| Space-Time Yield | Generally lower. | Significantly higher. mdpi.comrsc.org |
| Reproducibility | Can vary between batches. | High consistency and process reliability. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-cyclopropylpropane-1-sulfonyl chloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sulfonation of cyclopropylpropane derivatives using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key steps include:
- Reaction in inert solvents (e.g., dichloromethane) at 0–5°C to control exothermicity .
- Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) to remove unreacted reagents .
- Purity validation using HPLC (>98%) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm for cyclopropyl protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the cyclopropane ring geometry and sulfonyl chloride bond angles to confirm steric strain effects .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the sulfur center .
- Spectroscopy : FT-IR analysis of S=O stretching vibrations (~1360–1180 cm⁻¹) and NMR shifts for cyclopropyl carbons (δ 8–12 ppm) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric effects : The cyclopropane ring imposes spatial constraints, reducing accessibility to the sulfonyl chloride group. Compare reaction rates with non-cyclopropyl analogs (e.g., propane sulfonyl chloride) using kinetic studies (e.g., UV-Vis monitoring at 240 nm) .
- Electronic effects : The ring’s angle strain increases electrophilicity at sulfur. Use Hammett substituent constants (σ) to correlate reactivity with electronic parameters .
- Case study : React with amines (e.g., benzylamine) in THF at −20°C to minimize ring-opening side reactions .
Q. What experimental protocols assess the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer :
- Stability assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS for sulfonic acid byproducts (m/z = [M−Cl + OH]) .
- Kinetic analysis : Calculate half-life (t) using first-order kinetics. For example, at pH 7.4, t ≈ 2 hours, indicating rapid hydrolysis .
- Controlled storage : Store under nitrogen at −20°C in amber vials to prevent moisture-induced decomposition .
Q. How can researchers resolve contradictions in reported sulfonylation efficiencies of this compound?
- Methodological Answer :
- Reproducibility trials : Standardize reaction conditions (solvent polarity, catalyst presence) across labs. For example, compare yields in DCM vs. acetonitrile .
- Side-product analysis : Use GC-MS to identify intermediates (e.g., cyclopropane ring-opened products) that may explain yield discrepancies .
- Meta-analysis : Systematically review literature (e.g., PubChem, ECHA databases) to identify outliers in reported data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
